Cas no 880-93-3 (1-Methyl-4-nitronaphthalene)

1-Methyl-4-nitronaphthalene structure
1-Methyl-4-nitronaphthalene structure
Product Name:1-Methyl-4-nitronaphthalene
CAS-Nr.:880-93-3
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD00971804
CID:722273
PubChem ID:70155
Update Time:2024-10-26

1-Methyl-4-nitronaphthalene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Naphthalene,1-methyl-4-nitro-
    • 1-methyl-4-nitroNaphthalene
    • 1-methyl-4-nitro-naphthalene
    • 1-Methyl-4-nitro-naphthalin
    • 1-Nitro-4-methyl-naphthalin
    • 4-Methyl-1-nitronaphthalene
    • 4-Methyl-1-nitro-naphthalin
    • 4-nitro-1-methylnaphthalene
    • Naphthalene,1-methyl-4-nitro
    • Naphthalene, 1-methyl-4-nitro-
    • acetic acid hex-1-en-3-yl ester
    • 1-Methyl-4-nitronaphthalene (ACI)
    • NSC 144478
    • FRLVKAJKOYFHKQ-UHFFFAOYSA-N
    • AB1533
    • GS-5508
    • CS-0197767
    • DTXSID10236757
    • DB-057042
    • AKOS003369034
    • 1-methyl-4-nitro naphthalene
    • SCHEMBL98882
    • NSC144478
    • 4-Methyl-nitronaphthalene
    • NSC-144478
    • ALBB-023358
    • N6ISD90391
    • MFCD00971804
    • DTXCID40159248
    • 880-93-3
    • 1-Methyl-4-nitronaphthalin
    • CCRIS 7759
    • UNII-N6ISD90391
    • 1-Methyl-4-nitronaphthalene
    • MDL: MFCD00971804
    • Inchi: 1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
    • InChI-Schlüssel: FRLVKAJKOYFHKQ-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C2C(=CC=CC=2)C(C)=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 187.06300
  • Monoisotopenmasse: 187.063
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 224
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topologische Polaroberfläche: 45.8A^2

Experimentelle Eigenschaften

  • Dichte: 1.1963 (rough estimate)
  • Schmelzpunkt: 71.5°C
  • Siedepunkt: 321.94°C (rough estimate)
  • Flammpunkt: 165°C
  • Brechungsindex: 1.4900 (estimate)
  • PSA: 45.82000
  • LogP: 3.57960
  • Dampfdruck: 0.0±0.7 mmHg at 25°C

1-Methyl-4-nitronaphthalene Sicherheitsinformationen

1-Methyl-4-nitronaphthalene Zolldaten

  • HS-CODE:2904209090
  • Zolldaten:

    China Zollkodex:

    2904209090

    Übersicht:

    290420990 Andere Derivate, die nur Nitro- oder Nitrosogruppen enthalten.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    290420990 Derivate, die nur Nitro- oder nur Nitrosogruppen enthalten. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

1-Methyl-4-nitronaphthalene Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM238012-5g
1-Methyl-4-nitronaphthalene
880-93-3 97%
5g
$381 2021-08-04
Chemenu
CM238012-10g
1-Methyl-4-nitronaphthalene
880-93-3 97%
10g
$571 2021-08-04
TRC
M220155-100mg
1-Methyl-4-nitronaphthalene
880-93-3
100mg
$115.00 2023-05-18
TRC
M220155-250mg
1-Methyl-4-nitronaphthalene
880-93-3
250mg
$167.00 2023-05-18
TRC
M220155-500mg
1-Methyl-4-nitronaphthalene
880-93-3
500mg
$201.00 2023-05-18
TRC
M220155-1g
1-Methyl-4-nitronaphthalene
880-93-3
1g
$ 210.00 2022-06-04
Apollo Scientific
OR918208-1g
1-Methyl-4-nitronaphthalene
880-93-3 95%
1g
£125.00 2025-02-20
Apollo Scientific
OR918208-5g
1-Methyl-4-nitronaphthalene
880-93-3 95%
5g
£430.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268437-100mg
1-Methyl-4-nitronaphthalene
880-93-3 98%
100mg
¥174.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268437-250mg
1-Methyl-4-nitronaphthalene
880-93-3 98%
250mg
¥321.00 2024-04-27

1-Methyl-4-nitronaphthalene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  cooled; 30 min, cooled; 5 h, rt
1.2 Solvents: Water ;  5 min, cooled
Referenz
Design, synthesis and biological activity of tetrazole-bearing uric acid transporter 1 inhibitors
Cai, Wenqing; Liu, Wei; Xie, Yafei; Wu, Jingwei; Liu, Yuqiang; et al, Chemical Research in Chinese Universities, 2017, 33(1), 49-60

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Nitric acid ;  0 °C
Referenz
A Facile Synthesis of Benzo[h]quinolines via Silica-TsOH-P2O5 Promoted Condensation of 1-Naphthylamines with 1,3-Diketones under Solvent Free Conditions
Zhu, Chuanlei; Guo, Ruiqiang; Sheng, Zhe; Li, Yanzhe; Chu, Changhu, Chinese Journal of Chemistry, 2017, 35(10), 1595-1600

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  1 h, rt
Referenz
Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid [1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide
Madsen, Peter; Ling, Anthony; Plewe, Michael; Sams, Christian K.; Knudsen, Lotte B.; et al, Journal of Medicinal Chemistry, 2002, 45(26), 5755-5775

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Nitric oxide
Referenz
Formation of methylnitronaphthalenes from the gas-phase reactions of 1- and 2-methylnaphthalene with hydroxyl radicals and nitrogen oxide (N2O5) and their occurrence in ambient air
Zielinska, Barbara; Arey, Janet; Atkinson, Roger; McElroy, Patricia A., Environmental Science and Technology, 1989, 23(6), 723-9

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Stereochemical study on nitro tautomerization of nitronate adducts from conjugate addition of RMgX to a 4-methoxy-1-nitronaphthalene system
Bartoli, Giuseppe; Bosco, Marcella; Baccolini, Graziano, Journal of Organic Chemistry, 1980, 45(13), 2649-53

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium nitrate ,  Potassium nitrate ,  Silver nitrate ;  160 °C
1.2 Catalysts: Potassium ferrocyanide ;  30 s, 160 °C
1.3 1 h, 160 °C
Referenz
Aromatic Nitration in Liquid Ag0.51K0.42Na0.07NO3
Mascal, Mark; Yin, Lunxiang; Edwards, Ross; Jarosh, Michael, Journal of Organic Chemistry, 2008, 73(16), 6148-6151

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Solvents: Acetonitrile ;  12 h, 50 °C
Referenz
Green and controllable metal-free nitrification and nitration of arylboronic acids
Wang, Shuai; Shu, Chun Chun; Wang, Tao; Yu, Jian; Yan, Guo Bing, Chinese Chemical Letters, 2012, 23(6), 643-646

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium nitrate ,  Oxygen Catalysts: Copper oxide (CuO) Solvents: Acetonitrile ;  8 - 12 h, rt
Referenz
Copper-catalyzed nitration of arylboronic acids with nitrite salts under mild conditions: an efficient synthesis of nitroaromatics
Yan, Guobing; Zhang, Ling; Yu, Jian, Letters in Organic Chemistry, 2012, 9(2), 133-137

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Copper(II) triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Referenz
Green synthesis: Aromatic nitrations in room-temperature ionic liquids
Handy, Scott T.; Egrie, Cristina R., ACS Symposium Series, 2002, 818, 134-146

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Nitrogen dioxide
Referenz
Thermal and Photochemical Nitration of Aromatic Hydrocarbons with Nitrogen Dioxide
Bosch, E.; Kochi, J. K., Journal of Organic Chemistry, 1994, 59(12), 3314-25

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Solvents: Acetonitrile
Referenz
Charge-transfer nitration of naphthalene and the methylnaphthalenes. Part 1. Direct comparison with electrophilic aromatic nitrations
Sankararaman, S.; Kochi, J. K., Journal of the Chemical Society, 1991, (1), 1-12

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Nitric acid
Referenz
Preparation of a series of substituted fluoromethylnaphthalenes
Dixon, Elisabeth A.; Fischer, Alfred; Robinson, Frank P., Canadian Journal of Chemistry, 1981, 59(17), 2629-41

1-Methyl-4-nitronaphthalene Raw materials

1-Methyl-4-nitronaphthalene Preparation Products

1-Methyl-4-nitronaphthalene Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:880-93-3)1-Methyl-4-nitronaphthalene
Bestellnummer:A842465
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 06:56
Preis ($):286.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:880-93-3)1-Methyl-4-nitronaphthalene
A842465
Reinheit:99%
Menge:5g
Preis ($):286.0
Email